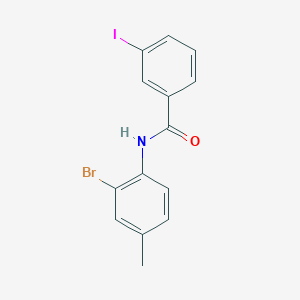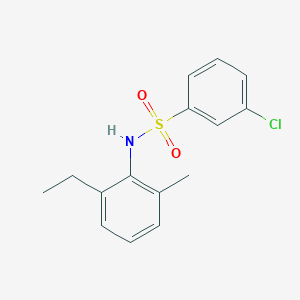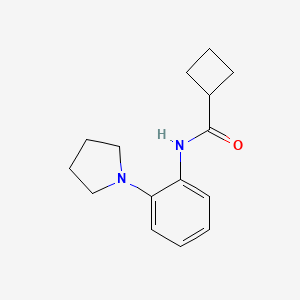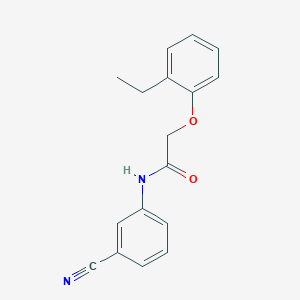![molecular formula C14H15Cl2NO3 B7480304 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical reactions and studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,4-dichlorophenylamine with acryloyl chloride to form the acryloylamino intermediate. This intermediate is then reacted with butyric acid methyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvents like toluene and catalysts may be used to facilitate the reactions and improve efficiency .
化学反应分析
Types of Reactions
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its reduced forms.
Substitution: Common in organic synthesis to replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
科学研究应用
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials .
作用机制
The mechanism by which 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,3-Bis-(3,4-Dichloro-phenyl)-urea: Shares structural similarities but differs in functional groups and applications.
[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid methyl ester: Another compound with similar functional groups but distinct chemical properties.
Uniqueness
Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its uniqueness compared to similar compounds .
属性
IUPAC Name |
methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKRYRFFBNDGDI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)


![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)
